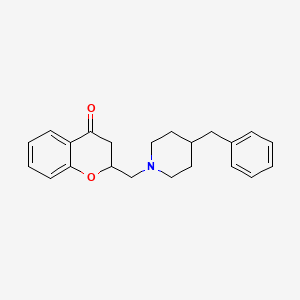
2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-on ist eine synthetische organische Verbindung, die zur Klasse der Chromanderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Chromanringsystems aus, das mit einer Benzylpiperidinylgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-on beinhaltet typischerweise die Reaktion von Chroman-4-on mit 4-Benzyl-piperidin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer geeigneten Base wie Natriumhydrid oder Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt. Das Reaktionsgemisch wird auf eine bestimmte Temperatur erhitzt, oft etwa 80-100 °C, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, aber im größeren Maßstab. Der Prozess würde auf höhere Ausbeuten und Reinheit optimiert sein, wobei oft kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt werden.
Chemische Reaktionsanalyse
Reaktionstypen
2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Chromanring kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.
Substitution: Die Benzylpiperidinylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chroman-4-on-Chinonen führen, während Reduktion zu Dihydrochromanderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung hat sich als Ligand für bestimmte biologische Rezeptoren gezeigt.
Medizin: Es werden laufende Forschungen betrieben, um sein Potenzial als Therapeutikum für neurologische Erkrankungen zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Es wird angenommen, dass es die Aktivität bestimmter Rezeptoren oder Enzyme moduliert, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Ziele werden noch untersucht, aber vorläufige Studien deuten auf eine Beteiligung an der Neurotransmitterregulation und Signaltransduktion hin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one typically involves the reaction of chroman-4-one with 4-benzyl-piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyl-piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one quinones, while reduction may produce dihydrochroman derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for certain biological receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Benzyl-piperidin-1-yl)-5-nitro-benzoesäure
- 4-Fluor-(4-(4-Benzyl)piperidin-1-yl)(2-(pyrimidin-4-yl)pyridin-3-yl)methanon
Einzigartigkeit
2-(4-Benzyl-piperidin-1-ylmethyl)-chroman-4-on zeichnet sich durch sein einzigartiges Chromanringsystem in Kombination mit einer Benzylpiperidinylgruppe aus. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C22H25NO2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H25NO2/c24-21-15-19(25-22-9-5-4-8-20(21)22)16-23-12-10-18(11-13-23)14-17-6-2-1-3-7-17/h1-9,18-19H,10-16H2 |
InChI-Schlüssel |
SVALPNADURCFPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3CC(=O)C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















